

An In-depth Technical Guide to the Chemical Properties of Albiglutide

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Compound of Interest

Compound Name: *Albiglutide*

Cat. No.: *B3029776*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Albiglutide is a glucagon-like peptide-1 (GLP-1) receptor agonist, previously marketed for the management of type 2 diabetes mellitus.[1][2] Structurally, it is a recombinant fusion protein engineered for an extended half-life, allowing for once-weekly administration.[2] This technical guide provides a comprehensive analysis of the chemical properties of **Albiglutide**, focusing on its structure, synthesis, stability, solubility, and mechanism of action, with detailed experimental protocols and data presented for researchers and drug development professionals.

Chemical Structure and Physicochemical Properties

Albiglutide is a polypeptide created through recombinant DNA technology.[3] It consists of two tandem copies of a modified 30-amino acid sequence of human GLP-1 (fragment 7-36) genetically fused to human albumin.[4] A key modification is the substitution of alanine with glycine at position 8 of the GLP-1 sequence, which confers resistance to degradation by the enzyme dipeptidyl peptidase-4 (DPP-4).[2]

Amino Acid Sequence and Molecular Formula

The primary structure of the modified GLP-1 dimer is:

HGEGTFTSDVSSYLEGQAAKEFIAWLVKGRHGEGTFTSDVSSYLEGQAAKEFIAWLVKGR

This dimer is fused to human albumin. The complete chemical formula and molecular weight are summarized in the table below.

Quantitative Physicochemical Data

Property	Value	Reference
Molecular Formula	C3232H5032N864O979S41	[2]
Molecular Weight	72,970 Da	[5]
Appearance	White to yellow lyophilized powder	[6]
Half-life	Approximately 5 days	[3][4]
Time to Maximum Concentration (Tmax)	3 to 5 days	[3][4]
Apparent Volume of Distribution (Vd/F)	11 L	[3][5]
Apparent Clearance (CL/F)	67 mL/h	[3][5]

Synthesis and Formulation

Recombinant Synthesis

Albiglutide is produced using recombinant DNA technology in the yeast *Saccharomyces cerevisiae*. The manufacturing process involves cell culture, harvest, and a series of purification steps to yield the final active pharmaceutical ingredient.

Formulation

Albiglutide was supplied as a lyophilized powder for reconstitution. The formulation includes excipients to ensure stability, proper reconstitution, and physiological compatibility.

Ingredient	Concentration	Purpose	Reference
Mannitol	2.8% (w/w)	Bulking agent, tonicity modifier	[7]
Trehalose	4.2% (w/w)	Cryoprotectant, lyoprotectant	[7]
Polysorbate 80	0.01% (w/w)	Surfactant (prevents aggregation)	[7]
Sodium Phosphate	10 mmol/L	Buffering agent (maintains pH)	[7]

A liquid formulation of **Albiglutide** has also been developed, containing trehalose (117 mM), arginine (100 mM), and polysorbate 80 (0.01% w/w) at a pH of 6.0.[8] In this liquid formulation, **Albiglutide** can be present at concentrations up to 100 mg/mL.[8]

Stability and Degradation

The stability of **Albiglutide** is crucial for its therapeutic efficacy. As a protein, it is susceptible to both physical and chemical degradation.

Physical Stability and Aggregation

Protein aggregation is a critical concern for therapeutic proteins as it can lead to reduced efficacy and potential immunogenicity. The physical stability of **Albiglutide**, particularly its propensity for aggregation, can be assessed using various analytical techniques.

SEC-MALS is a powerful technique to detect and quantify soluble aggregates.

- **Instrumentation:** An HPLC system equipped with a size-exclusion column (e.g., TSKgel G3000SWxl), a multi-angle light scattering detector, and a refractive index detector.
- **Mobile Phase:** A physiologically relevant buffer, such as phosphate-buffered saline (pH 7.4).
- **Sample Preparation:** **Albiglutide** samples are diluted to a suitable concentration (e.g., 1-5 mg/mL) in the mobile phase.

- Chromatographic Conditions:
 - Flow Rate: 0.5 mL/min
 - Injection Volume: 100 μ L
 - Column Temperature: Ambient
- Data Analysis: The light scattering and refractive index data are used to calculate the molar mass of the eluting species, allowing for the quantification of monomers, dimers, and higher-order aggregates.

Chemical Stability and Degradation Pathways

Chemical degradation of **Albiglutide** can occur through processes such as deamidation, oxidation, and hydrolysis. Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.

Forced degradation studies involve exposing **Albiglutide** to various stress conditions.

- Acidic Hydrolysis: Incubate **Albiglutide** solution (e.g., 1 mg/mL) in 0.1 M HCl at 40°C for a defined period (e.g., 24, 48, 72 hours).
- Basic Hydrolysis: Incubate **Albiglutide** solution in 0.1 M NaOH at 40°C for a defined period.
- Oxidative Degradation: Treat **Albiglutide** solution with 0.3% (v/v) hydrogen peroxide at room temperature for a defined period.
- Thermal Degradation: Expose lyophilized **Albiglutide** powder and a solution of **Albiglutide** to elevated temperatures (e.g., 60°C) for a defined period.
- Photostability: Expose **Albiglutide** solution to light according to ICH Q1B guidelines.

The resulting samples are then analyzed by a stability-indicating method, such as RP-HPLC, to quantify the remaining **Albiglutide** and characterize the degradation products.

- Instrumentation: An HPLC system with a UV detector.

- Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 μ m).
- Mobile Phase:
 - Mobile Phase A: 0.1% Trifluoroacetic acid in water
 - Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile
- Gradient Elution: A linear gradient from a lower to a higher percentage of Mobile Phase B is employed to separate **Albiglutide** from its degradation products.
- Flow Rate: 1.0 mL/min
- Detection: UV at 280 nm.
- Data Analysis: The peak area of **Albiglutide** is used to determine its purity and the percentage of degradation over time under various stress conditions.

Solubility

The solubility of **Albiglutide** is a critical parameter for its formulation and administration. As a large protein, its solubility can be influenced by pH, ionic strength, and the presence of excipients.

While specific quantitative solubility data for **Albiglutide** across a range of pH values is not readily available in the public domain, it is known to be formulated at concentrations up to 100 mg/mL in a liquid formulation at pH 6.0.[8]

- Method: The shake-flask method can be employed to determine the equilibrium solubility of **Albiglutide**.
- Procedure:
 - An excess amount of lyophilized **Albiglutide** is added to a series of vials containing buffers of different pH values (e.g., pH 3 to 10).
 - The vials are agitated at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 24-48 hours).

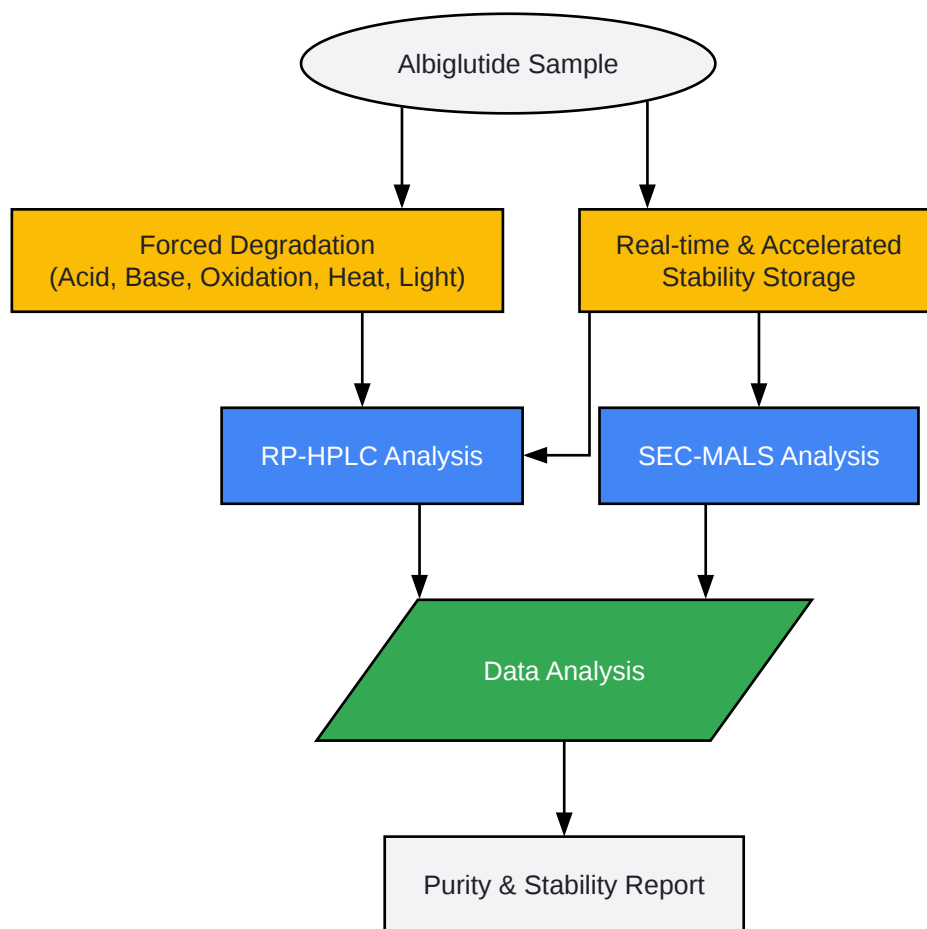
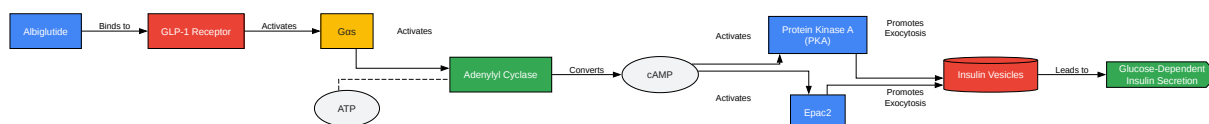
- The suspensions are then filtered or centrifuged to remove undissolved solid.
- The concentration of **Albiglutide** in the supernatant is determined using a suitable analytical method, such as RP-HPLC or UV-Vis spectrophotometry at 280 nm.
- Data Presentation: The solubility is reported in mg/mL as a function of pH.

Mechanism of Action and Signaling Pathway

Albiglutide exerts its therapeutic effect by acting as a GLP-1 receptor agonist.[3] The binding of **Albiglutide** to the GLP-1 receptor on pancreatic β -cells initiates a cascade of intracellular signaling events that ultimately lead to enhanced glucose-dependent insulin secretion.

GLP-1 Receptor Signaling Pathway

Upon binding of **Albiglutide** to the GLP-1 receptor, a conformational change occurs, leading to the activation of the associated G-protein (Gs). This initiates a downstream signaling cascade involving adenylyl cyclase, cyclic AMP (cAMP), protein kinase A (PKA), and exchange protein directly activated by cAMP (Epac).



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